19-Hydroxybaccatin III
Overview
Description
19-Hydroxybaccatin III is a natural product found in Taxus wallichiana, Taxus wallichiana var. wallichiana, and Taxus sumatrana . It is a compound isolated from the leaves and twigs of Taxus sumatrana .
Synthesis Analysis
A bioconversion system was established for the production of baccatin III, an advanced precursor of paclitaxel, in the transgenic mushroom Flammulina velutipes expressing the 10-deacetylbaccatin III-10 β-O -acetyltransferase gene . The DBAT gene from the plant Taxus chinensis can be functionally expressed in F. velutipes. Transgenic F. velutipes expressing the DBAT gene is able to produce the target product, baccatin III .
Molecular Structure Analysis
The molecular formula of 19-Hydroxybaccatin III is C31H38O12 . The molecular weight is 602.6 g/mol . The IUPAC name is [ (1 S ,2 S ,3 R ,4 S ,7 R ,9 S ,10 R ,12 R ,15 S )-4,12-diacetyloxy-1,9,15-trihydroxy-10- (hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo [11.3.1.0 3,10 .0 4,7 ]heptadec-13-en-2-yl] benzoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 19-Hydroxybaccatin III include a molecular weight of 602.6 g/mol and a molecular formula of C31H38O12 . The compound is a powder .
Scientific Research Applications
Comparison with Taxol and Baccatin III : 19-Hydroxybaccatin III was compared with Taxol and Baccatin III for their effects on adrenal medullary cells. It was found that unlike Taxol, 19-Hydroxybaccatin III and Baccatin III had little or no action on mammalian microtubules, suggesting the importance of the C13 position's esterification in Taxol's inhibitory actions on nicotinic receptor-stimulated catecholamine release (McKay, 1989).
New Antitumor Taxanes : 19-Hydroxybaccatin III was isolated from Taxus wallichiana as a new KB cytotoxic taxane derivative. Along with 10-deacetylcephalomannine and 10-deacetyltaxol, it demonstrated activity against PS leukemia in vivo (McLaughlin, Miller, Powell, & Smith, 1981).
Synthesis of Anticancer Taxoid Ortaxel : 14beta-Hydroxybaccatin III, derived from 19-Hydroxybaccatin III, is a starting material for synthesizing the second-generation anticancer taxoid ortataxel. This study provided a practical method for semisynthesizing ortataxel from 10-deacetylbaccatin III, a compound readily available from various yews (Baldelli et al., 2003).
Anti-Inflammatory and Antinociceptive Activity : Taxoids, including 19-Hydroxybaccatin III, isolated from the heartwood of Taxus baccata L., demonstrated significant antinociceptive activity and potential anti-inflammatory effects in mice models (Kuepeli, Erdemoglu, Yeşilada, & Şener, 2003).
Genetic Engineering in Taxol Biosynthesis : The study on the genetic engineering of taxol biosynthetic genes in Saccharomyces cerevisiae involved Baccatin III, a key intermediate of Taxol biosynthesis derived from 19-Hydroxybaccatin III. This approach aimed to reconstruct the early steps of taxane diterpenoid metabolism in yeast as a microbial production host (DeJong et al., 2006).
Improved Synthesis of Methoxylated Second-Generation Taxanes : A study described an improved synthesis method for methoxylated second-generation antitumor taxanes using derivatives of 19-Hydroxybaccatin III (Barboni et al., 2006).
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMVWLQJZBPIU-VHLOTGQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxybaccatin III | |
CAS RN |
78432-78-7 | |
Record name | 19-Hydroxybaccatin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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